

# Comparative studies on the venous thromboembolism risk of norgestimate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Norgestimate |           |
| Cat. No.:            | B1679921     | Get Quote |

# Norgestimate and Venous Thromboembolism: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Combined oral contraceptives (COCs) are a widely utilized method of hormonal birth control. While effective, their use is associated with an increased risk of venous thromboembolism (VTE), a serious condition that includes deep vein thrombosis and pulmonary embolism. This risk is influenced by both the estrogen dose and the type of progestin used in the formulation. This guide provides a comparative analysis of the VTE risk associated with **norgestimate**, a second or third-generation progestin, relative to other commonly prescribed progestins. The information is supported by quantitative data from epidemiological studies and an overview of relevant experimental protocols and potential biological pathways.

## Comparative Venous Thromboembolism Risk: Quantitative Data

The VTE risk associated with COCs is typically evaluated in observational studies, such as cohort and nested case-control studies. The findings are often presented as odds ratios (ORs) or relative risks (RRs) compared to non-users or users of COCs containing a different progestin, most commonly the second-generation progestin levonorgestrel.



Studies consistently show that users of any combined oral contraceptive have an increased risk of VTE compared to non-users[1]. However, the magnitude of this risk varies depending on the progestin component[2][3][4]. **Norgestimate**-containing COCs are generally considered to have a VTE risk profile similar to or slightly higher than second-generation progestins like levonorgestrel, but lower than third-generation progestins such as desogestrel and gestodene, and the fourth-generation progestin drospirenone[2][3][5].

Below is a summary of quantitative data from key comparative studies.

| Progestin      | Adjusted Odds<br>Ratio (aOR) vs.<br>Non-Users<br>(95% CI) | Adjusted Odds<br>Ratio (aOR) vs.<br>Levonorgestre<br>I (95% CI) | Incidence Rate<br>per 100,000<br>Woman-Years<br>(95% CI) | Extra VTE Cases per 10,000 Women per Year (95% CI) |
|----------------|-----------------------------------------------------------|-----------------------------------------------------------------|----------------------------------------------------------|----------------------------------------------------|
| Norgestimate   | 2.53 (2.17 to<br>2.96)[6]                                 | 1.1 (0.8 to 1.6)[7]                                             | 30.6 (25.5 to<br>36.5)[7]                                | 6 (5 to 8)[6]                                      |
| Levonorgestrel | 2.38 (2.18 to<br>2.59)[6]                                 | Reference                                                       | 27.1 (21.1 to<br>34.3)[7]                                | 6 (5 to 7)[6]                                      |
| Desogestrel    | 4.28 (3.66 to 5.01)[6]                                    | 1.7 (1.1 to 2.4)[7]                                             | 53.5 (42.9 to<br>66.0)[7]                                | 14 (11 to 17)[6]                                   |
| Drospirenone   | 4.12 (3.43 to<br>4.96)[6]                                 | ~2.1 (1.6 to 2.8)                                               | -                                                        | ~17 (for women<br>25-49)[5]                        |
| Gestodene      | 3.64 (3.00 to<br>4.43)[6]                                 | ~2.1 (1.6 to 2.8)                                               | -                                                        | -                                                  |
| Norethisterone | 2.56 (2.15 to<br>3.06)[6]                                 | -                                                               | -                                                        | -                                                  |

Note: ORs and incidence rates can vary between studies due to different methodologies, study populations, and confounding factors considered.

### **Experimental Protocols**



The assessment of VTE risk for different hormonal contraceptives is primarily conducted through large-scale observational studies. Randomized controlled trials are generally not feasible for this outcome due to ethical considerations and the large sample sizes required. A common and robust methodology is the nested case-control study.

#### **Example Protocol: Nested Case-Control Study**

A nested case-control study is conducted within a large cohort of individuals, such as women enrolled in a national health registry or a large primary care database.

- Cohort Definition: A large cohort of women of reproductive age (e.g., 15-49 years) is identified from a database. Women with a prior history of VTE or major risk factors for thrombosis may be excluded[9].
- Case Identification: All incident (new) cases of VTE (deep vein thrombosis or pulmonary embolism) occurring within the cohort during a specified study period are identified using validated diagnostic codes[10].
- Control Selection: For each identified case, a set number of controls (e.g., up to five) are
  randomly selected from the cohort. Controls are matched to their respective case based on
  key variables such as age, practice, and the calendar year of the case's VTE diagnosis (the
  index date)[6][7]. This matching helps to control for confounding factors that change over
  time.
- Exposure Assessment: The use of different oral contraceptives for both cases and controls is ascertained from prescription records in the database for a defined period before the index date (e.g., the preceding year)[7].
- Data Analysis: Conditional logistic regression is used to calculate the odds ratios (ORs) for VTE associated with the use of different progestin-containing COCs. The analysis is adjusted for potential confounding factors that are not handled by matching, such as smoking status, body mass index (BMI), and the presence of comorbidities[6].

### **Visualizing Methodologies and Pathways**

To better understand the relationships and processes involved in this area of research, the following diagrams are provided.





Click to download full resolution via product page

Caption: Classification of progestin generations and their relative VTE risk.





Click to download full resolution via product page

Caption: Workflow of a nested case-control study for VTE risk.





Click to download full resolution via product page

Caption: Potential signaling pathways for COC-associated VTE risk.

### **Biological Mechanisms**

The increased risk of VTE with COC use is multifactorial. The estrogen component, particularly ethinylestradiol, is known to have a significant impact on the hemostatic system. It increases the hepatic synthesis of several procoagulant factors and reduces the levels of some natural anticoagulants[11][12].

The type of progestin appears to modulate the estrogen-induced changes. Progestins with higher androgenic activity, such as levonorgestrel, may counteract some of the prothrombotic effects of estrogen to a greater extent than progestins with lower androgenicity, like desogestrel and gestodene[12]. **Norgestimate** has an intermediate androgenic profile.



Furthermore, some studies suggest that third- and fourth-generation progestins may be associated with a greater degree of acquired resistance to activated protein C (APC), a key natural anticoagulant, compared to second-generation progestins[13]. More recent research also indicates that progestins might increase the level and procoagulant activity of heparanase, an enzyme that can degrade heparan sulfate and enhance the activation of the coagulation system, with the effect being dependent on the progestin type[14].

#### Conclusion

The available evidence indicates that combined oral contraceptives containing **norgestimate** are associated with a risk of venous thromboembolism that is comparable to, or marginally higher than, formulations containing the second-generation progestin levonorgestrel. The risk with **norgestimate** appears to be lower than that associated with third-generation progestins like desogestrel and fourth-generation progestins like drospirenone. While the absolute risk of VTE for any individual user of COCs remains low, understanding these relative differences is crucial for informed clinical decision-making and for guiding future drug development in this area. The methodologies of large-scale observational studies are critical for generating this evidence, and ongoing research into the precise biological mechanisms will further clarify the role of different progestins in hemostasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of different progestin regimens in hormone replacement therapy on blood coagulation factor VII and tissue factor pathway inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined hormonal contraception and the risk of venous thromboembolism: a guideline (2016) | American Society for Reproductive Medicine | ASRM [asrm.org]



- 5. researchgate.net [researchgate.net]
- 6. Use of combined oral contraceptives and risk of venous thromboembolism: nested case-control studies using the QResearch and CPRD databases PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposure to combined oral contraceptives and risk of venous thromboembolism: a protocol for nested case-control studies using the QResearch and the CPRD databases PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
- 11. egojournal.eu [egojournal.eu]
- 12. Effects of progestogens on haemostasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Progestin type affects the increase of heparanase level and procoagulant activity mediated by the estrogen receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative studies on the venous thromboembolism risk of norgestimate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679921#comparative-studies-on-the-venous-thromboembolism-risk-of-norgestimate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com